molecular formula C4H7Cl2O4P<br>C4H7Cl2O4P<br>CCl2=CHOPO(OCH3)2 B1670471 Dichlorvos CAS No. 62-73-7

Dichlorvos

Cat. No.: B1670471
CAS No.: 62-73-7
M. Wt: 220.97 g/mol
InChI Key: OEBRKCOSUFCWJD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Dichlorvos, also known as 2,2-dichlorovinyl dimethyl phosphate (DDVP), is an organophosphate insecticide . The primary targets of this compound are acetylcholinesterase (AChE) and serotransferrin . AChE plays a crucial role in nerve signal transmission, and its inhibition by this compound results in a disturbance of nerve signal transmission . Serotransferrin, on the other hand, is a protein that binds and transports iron in the blood .

Mode of Action

This compound acts by inhibiting acetylcholinesterase (AChE), which results in a disturbance of nerve signal transmission and induces rapid respiratory failure in most insects . This mechanism is also responsible for the acute toxicity in mammals, including humans .

Pharmacokinetics

It is known that this compound is found in urban waterways and its toxicity may impact humans, leading to poisoning, neurotoxicity, and cancer .

Result of Action

The molecular and cellular effects of this compound action include neurotoxicity as well as other metabolic perturbations . It disrupts energy metabolism and induces oxidative stress . This compound exposure also results in coordinated changes in the expression of a large number of genes involved in energy metabolism and responses to oxidative stress .

Action Environment

This compound enters the environment during its manufacture and use, from landfills, and from accidental spills during transport and leaks from storage containers . It evaporates easily into the air, where it is broken down into less harmful chemicals . It will dissolve in water, where microorganisms can break it down . The environmental factors such as temperature, humidity, and presence of other chemicals can influence the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

Dichlorvos, like other organophosphate insecticides, inhibits acetylcholinesterase, an enzyme associated with the nervous systems of insects . This interaction disrupts the normal functioning of the nervous system, leading to the death of the insect. It’s also claimed to damage the DNA of insects .

Cellular Effects

Exposure to this compound is known to result in neurotoxicity as well as other metabolic perturbations . It affects the abundance of transcripts for proteins involved in glucose metabolism, suggesting that carbon flux might be diverted toward the pentose phosphate pathway to compensate for an elevated demand for energy and reducing equivalents for detoxification .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of acetylcholinesterase, disrupting the normal functioning of the nervous system in insects . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter, leading to an accumulation of acetylcholine in the synapses, which in turn disrupts nerve impulses.

Temporal Effects in Laboratory Settings

The effects of this compound on energy metabolism were observed in zebrafish exposed to different concentrations of this compound . The patterns of gene expression for energy metabolism in fasted and this compound-exposed fish were markedly different .

Dosage Effects in Animal Models

In animal studies, this compound has shown to cause nervous system effects when animals were exposed to high levels . Studies with other animal subjects found no birth defects .

Metabolic Pathways

This compound is metabolized in the liver, where it is converted to desmethyl-dichlorvos by a glutathione-dependent enzymatic system . The primary routes of exposure are presumed to be through the gills and skin like most pesticides in fish .

Transport and Distribution

As this compound is volatile, atmospheric transport can occur, and the pesticide can subsequently be deposited in precipitation . This compound has been measured in rainfall at concentrations as high as 107 ng/L and 330 ng/L in Canada and Japan, respectively .

Preparation Methods

Dichlorvos is synthesized through the reaction of 2,2-dichlorovinyl alcohol with dimethyl phosphorochloridate. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. Industrial production methods involve the use of large-scale reactors where the reactants are combined and allowed to react under specific temperature and pressure conditions . The product is then purified through distillation or other separation techniques to achieve the required purity levels.

Chemical Reactions Analysis

Dichlorvos undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include water for hydrolysis, oxidizing agents for oxidation, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

2,2-dichloroethenyl dimethyl phosphate
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InChI

InChI=1S/C4H7Cl2O4P/c1-8-11(7,9-2)10-3-4(5)6/h3H,1-2H3
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InChI Key

OEBRKCOSUFCWJD-UHFFFAOYSA-N
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Canonical SMILES

COP(=O)(OC)OC=C(Cl)Cl
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Molecular Formula

C4H7Cl2O4P, Array
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DSSTOX Substance ID

DTXSID5020449
Record name Dichlorvos
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Molecular Weight

220.97 g/mol
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Physical Description

Dichlorvos appears as a colorless to amber liquid with an aromatic odor. When heated to high temperatures may emit toxic chloride fumes and phosgene gas. Toxic by inhalation, skin absorption or ingestion. Used as a pesticide. May be found in the form of a dry mixture where the liquid is absorbed onto a dry carrier., Colorless to amber liquid with a mild, chemical odor. [NIOSH], Liquid, COLOURLESS-TO-AMBER LIQUID WITH CHARACTERISTIC ODOUR., Colorless to amber liquid with a mild, chemical odor., Colorless to amber liquid with a mild, chemical odor. [Note: Insecticide that may be absorbed on a dry carrier.]
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Record name DICHLORVOS (DDVP)
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Boiling Point

284 °F at 20 mmHg (EPA, 1998), 234.1 °C at 750 mm Hg, BP: 140 °C at 20 mm Hg; 84 °C at 1.0 mm Hg; 72 °C at 0.5 mm Hg; 30 °C at 0.01 mm Hg, at 101.3kPa: 234 °C, 284 °F at 20 mmHg, Decomposes
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Flash Point

Greater than 175F (EPA, 1998), 100 °C (212 °F) - closed cup, 350 °F (177 °C) - open cup, 170 °C, >175 °F
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Solubility

10 to 50 mg/mL at 68 °F (NTP, 1992), In water, 8.00X10+3 mg/L at 20 °C, In water, about 1g/100 mL, Slightly soluble in glycerin; miscible with aromatic and chlorinated hydrocarbon solvents and alcohols., Miscible in dichloromethane, 2-propanol, toluene. Barely soluble in kerosene., For more Solubility (Complete) data for Dichlorvos (6 total), please visit the HSDB record page., 8 mg/mL at 20 °C, Solubility in water, g/l at 20 °C: 10 (poor), 0.5%
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Density

1.415 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.415 g/cu cm at 25 °C/D, Relative density (water = 1): 1.4, 1.42, (77 °F): 1.42
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Vapor Density

Relative vapor density (air = 1): 7.6
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Vapor Pressure

0.01 mmHg at 86 °F (EPA, 1998), 0.01 [mmHg], 1.58X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 1.6, 0.01 mmHg
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Mechanism of Action

Like other organophosphate agents, dichlorvos inhibits acetylcholinesterase interfering with neuromuscular transmission in susceptible parasites., Dichlorvos is the active molecule of the pro-drug metrifonate used to revert the cognitive deficits associated with Alzheimer's disease. A few years ago it was reported that dichlorvos inhibits the enzyme acylpeptide hydrolase at lower doses than those necessary to inhibit acetylcholinesterase to the same extent. Therefore, the aim of our investigation was to test the hypothesis that dichlorvos can enhance synaptic efficacy through a mechanism that involves acylpeptide hydrolase instead of acetylcholinesterase inhibition. We used long-term potentiation induced in rat hippocampal slices as a model of synaptic plasticity. Our results indicate that short-term exposures (20 min) to 50 uM dichlorvos enhance long-term potentiation in about 200% compared to the control condition. This effect is correlated with approximately 60% inhibition of acylpeptide hydrolase activity, whereas acetylcholinesterase activity remains unaffected. Paired-pulse facilitation and inhibition experiments indicate that dichlorvos does not have any presynaptic effect in the CA3-->CA1 pathway nor affect gabaergic interneurons. Interestingly, the application of 100 nM methyllicaconitine, an alpha(7) nicotinic receptor antagonist, blocked the enhancing effect of dichlorvos on long-term potentiation. These results indicate that under the exposure conditions described above, dichlorvos enhances long-term potentiation through a postsynaptic mechanism that involves (a) the inhibition of the enzyme acylpeptide hydrolase and (b) the modulation of alpha(7) nicotinic receptors., Exposure to dichlorvos (DDVP), an organophosphorus pesticide, is known to result in neurotoxicity as well as other metabolic perturbations. However, the molecular causes of DDVP toxicity are poorly understood, especially in cells other than neurons and muscle cells. To obtain a better understanding of the process of non-neuronal DDVP toxicity, we exposed zebrafish to different concentrations of DDVP, and investigated the resulting changes in liver histology and gene transcription. Functional enrichment analysis of genes affected by DDVP exposure identified a number of processes involved in energy utilization and stress response in the liver. The abundance of transcripts for proteins involved in glucose metabolism was profoundly affected, suggesting that carbon flux might be diverted toward the pentose phosphate pathway to compensate for an elevated demand for energy and reducing equivalents for detoxification. Strikingly, many transcripts for molecules involved in beta-oxidation and fatty acid synthesis were down-regulated. We found increases in message levels for molecules involved in reactive oxygen species responses as well as ubiquitination, proteasomal degradation, and autophagy. To ensure that the effects of DDVP on energy metabolism were not simply a consequence of poor feeding because of neuromuscular impairment, we fasted fish for 29 or 50 hr and analyzed liver gene expression in them. The patterns of gene expression for energy metabolism in fasted and DDVP-exposed fish were markedly different. We observed coordinated changes in the expression of a large number of genes involved in energy metabolism and responses to oxidative stress. These results argue that an appreciable part of the effect of DDVP is on energy metabolism and is regulated at the message level. Although we observed some evidence of neuromuscular impairment in exposed fish that may have resulted in reduced feeding, the alterations in gene expression in exposed fish cannot readily be explained by nutrient deprivation., The main target of neurotoxins is neurons because they comprise the main part of neural function, but glial cells may be indirect targets because they support the function of neurons. Among the glial cells, astrocytes in particular act as "nurse cells", regulating neuronal survival and functions. In the present study, to reveal whether a known neurotoxic substance, organophosphate dichlorvos (DDVP), affects the differentiation of astrocytes, we used an astrocyte differentiation model in rat glioma C6 cells. Morphological change and induction of GFAP expression in the differentiating C6 cells were suppressed by DDVP treatment. The known potential targets of DDVP are acetylcholine esterase (AChE), fatty acid amide hydrolase and methyl guanine methyl transferase. Among the specific inhibitors against these enzymes, the AChE inhibitor paraoxon successfully suppressed the cellular morphological changes and the induction of GFAP expression in differentiating C6 cells. These results indicate that DDVP inhibits differentiation in the C6 astrocyte-differentiation model, in which at least AChE inhibition is involved and that AChE is a potent regulator of the differentiation. Furthermore, considering that the main substrate of AChE is ACh, thus, ACh may act as regulators of astrocyte differentiation., For more Mechanism of Action (Complete) data for Dichlorvos (7 total), please visit the HSDB record page.
Record name Dichlorvos
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Impurities

Dichlorvos is available in the USA as a technical grade containing not less than 93 wt% of the pure chemical and not more than 7 wt% of insecticidally active related cmpd. Technical grade dichlorvos can contain trichlorphon.
Record name Dichlorvos
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Color/Form

Colorless liquid, Colorless to amber liquid [Note: Insecticide that may be absorbed on a dry carrier]

CAS No.

62-73-7
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Record name DICHLORVOS (DDVP)
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Melting Point

183 °F (NTP, 1992), Less than -60 °C, -60 °C, 183 °F
Record name DICHLORVOS
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Record name Dichlorvos
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Record name DICHLORVOS (DDVP)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.